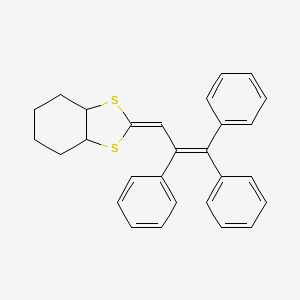
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is an organic compound characterized by its unique structure, which includes a benzodithiole ring and a propenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- typically involves the reaction of benzodithiole derivatives with triphenylpropenylidene precursors under specific conditions. Common reagents used in the synthesis include organometallic catalysts and solvents such as toluene or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under conditions that may include catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodithiole-2-thione: A related compound with a similar benzodithiole ring structure.
1,3-Benzodithiole-2-selenone: Another analog with a selenium atom replacing one of the sulfur atoms.
Uniqueness
1,3-Benzodithiole, hexahydro-2-(2,3,3-triphenyl-2-propenylidene)- is unique due to its specific propenylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
56382-31-1 |
|---|---|
Formule moléculaire |
C28H26S2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-(2,3,3-triphenylprop-2-enylidene)-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole |
InChI |
InChI=1S/C28H26S2/c1-4-12-21(13-5-1)24(20-27-29-25-18-10-11-19-26(25)30-27)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,20,25-26H,10-11,18-19H2 |
Clé InChI |
SEPMKMQYZXPJIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)SC(=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
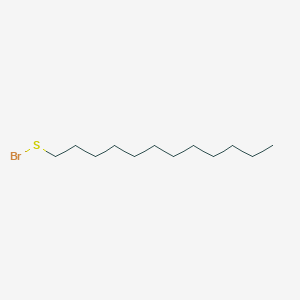



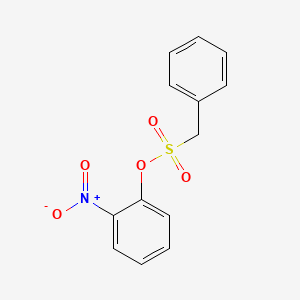
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
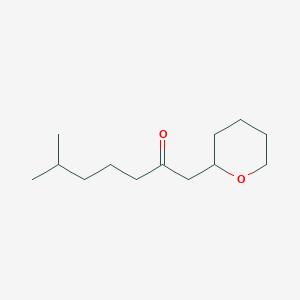
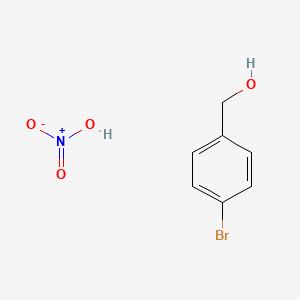
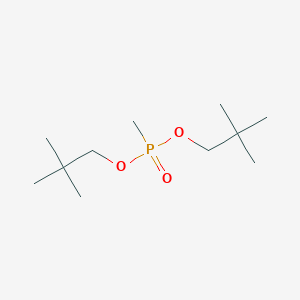
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
